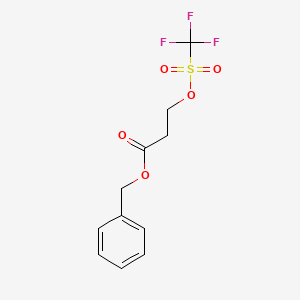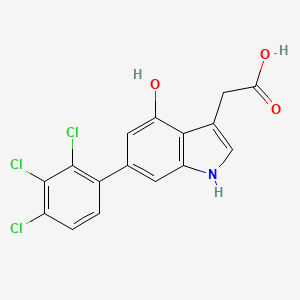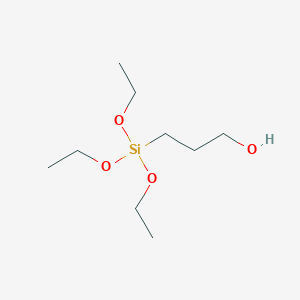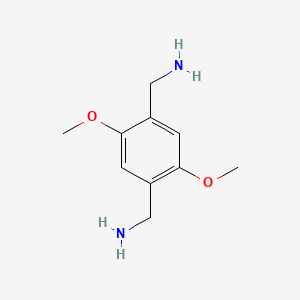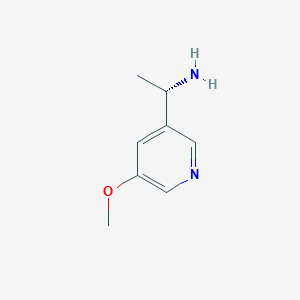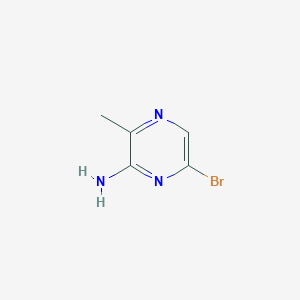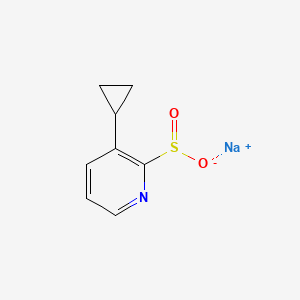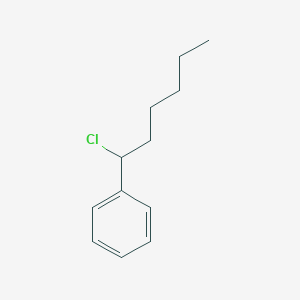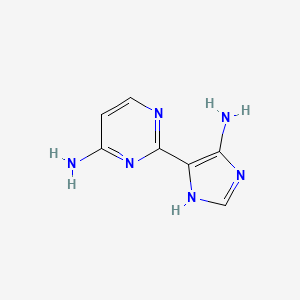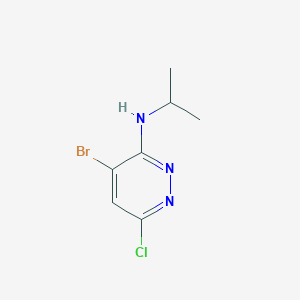
4-Bromo-6-chloro-N-isopropylpyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-chloro-N-isopropylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of bromine, chlorine, and an isopropyl group attached to the pyridazine ring It has a molecular formula of C7H9BrClN3 and a molecular weight of 25053 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-N-isopropylpyridazin-3-amine typically involves the introduction of bromine and chlorine atoms onto the pyridazine ring, followed by the attachment of the isopropyl group. One common method involves the bromination and chlorination of pyridazine derivatives under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources, such as bromine water and hydrochloric acid, in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-Bromo-6-chloro-N-isopropylpyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-6-chloro-N-isopropylpyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Research: It serves as a tool for studying the biological activity of pyridazine derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-6-chloro-N-isopropylpyridazin-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
4-Bromo-6-chloro-3-pyridazinamine: Similar structure but lacks the isopropyl group.
3-Amino-4-bromo-6-chloropyridazine: Another pyridazine derivative with similar substituents.
4-Bromo-N-Z-piperidine: Contains a bromine atom but has a different core structure.
Uniqueness
4-Bromo-6-chloro-N-isopropylpyridazin-3-amine is unique due to the presence of both bromine and chlorine atoms along with an isopropyl group on the pyridazine ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C7H9BrClN3 |
|---|---|
分子量 |
250.52 g/mol |
IUPAC 名称 |
4-bromo-6-chloro-N-propan-2-ylpyridazin-3-amine |
InChI |
InChI=1S/C7H9BrClN3/c1-4(2)10-7-5(8)3-6(9)11-12-7/h3-4H,1-2H3,(H,10,12) |
InChI 键 |
LLTIMCZRABCMQI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=NN=C(C=C1Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


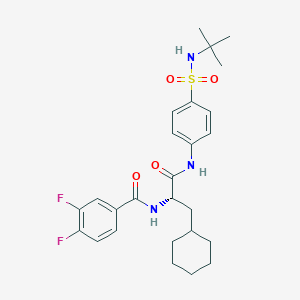
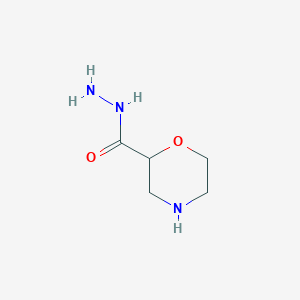
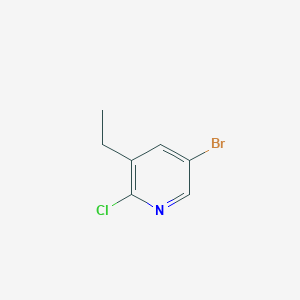
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
